
(S)-rosmarinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rosmarinic acid is a naturally occurring polyphenolic compound found in various plants, particularly those in the Lamiaceae family, such as rosemary, sage, and mint . It was first isolated in 1958 by Italian chemists Scarpatti and Oriente from rosemary (Salvia rosmarinus) . Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid . It is known for its potent antioxidant, anti-inflammatory, and antimicrobial properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Rosmarinic acid can be synthesized through the esterification of caffeic acid and 3,4-dihydroxyphenyllactic acid . The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid under reflux conditions . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain pure rosmarinic acid .
Industrial Production Methods
Industrial production of rosmarinic acid often involves extraction from plant sources. Common extraction methods include maceration, Soxhlet extraction, and supercritical fluid extraction . These methods utilize solvents like ethanol, acetone, or supercritical carbon dioxide to extract rosmarinic acid from plant materials . The extracted compound is then purified to achieve the desired concentration and purity .
Análisis De Reacciones Químicas
Types of Reactions
Rosmarinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions
Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, leading to the formation of derivatives.
Major Products
The major products formed from these reactions include various derivatives of rosmarinic acid, such as rosmarinic acid glucosides and other esterified forms .
Aplicaciones Científicas De Investigación
Rosmarinic acid has a wide range of scientific research applications:
Mecanismo De Acción
Rosmarinic acid exerts its effects through various molecular mechanisms:
Comparación Con Compuestos Similares
Rosmarinic acid is often compared with other polyphenolic compounds such as:
Caffeic acid: Both compounds have antioxidant properties, but rosmarinic acid is more potent due to its additional phenolic ring.
Chlorogenic acid: Similar to rosmarinic acid, chlorogenic acid is an ester of caffeic acid but with quinic acid instead of 3,4-dihydroxyphenyllactic acid.
Salvianolic acids: These are derivatives of rosmarinic acid with additional caffeic acid moieties, exhibiting enhanced biological activities.
Rosmarinic acid stands out due to its unique combination of antioxidant, anti-inflammatory, and antimicrobial properties, making it a versatile compound in various fields of research and industry .
Propiedades
Número CAS |
179188-11-5 |
|---|---|
Fórmula molecular |
C18H16O8 |
Peso molecular |
360.3 g/mol |
Nombre IUPAC |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m0/s1 |
Clave InChI |
DOUMFZQKYFQNTF-GIZXNFQBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



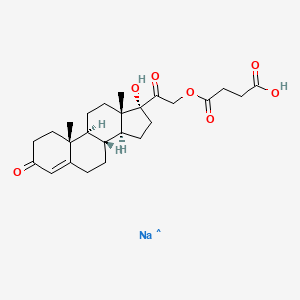
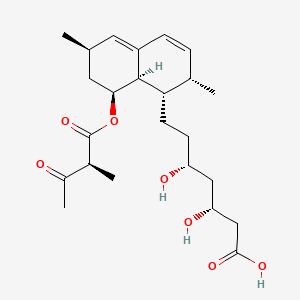
![6-(2-Chlorophenyl)-2-[(dimethylamino)methylene]-2,4-dihydro-8-nitro-1H-imidazo[1,2-a][1,4]benzodiazepin-1-one](/img/structure/B13413048.png)
![(Z)-but-2-enedioic acid;(E)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperidin-1-yl]-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one](/img/structure/B13413054.png)
![2-[1-[[(1S)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-(2-prop-1-en-2-ylphenyl)propyl]sulfanylmethyl]cyclopropyl]acetic acid](/img/structure/B13413059.png)
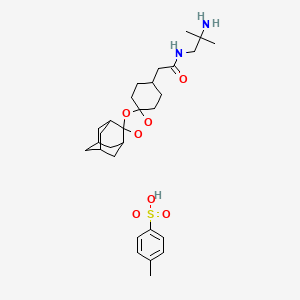
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
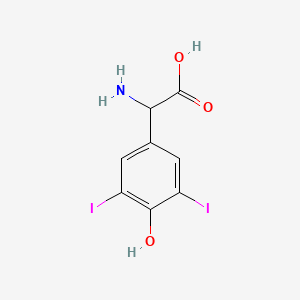
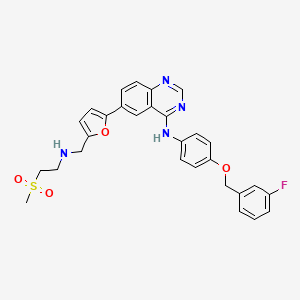
![(3S,3aS,5aS,6R,9aS,9bS)-6-(2-carboxyethyl)-3a,6-dimethyl-7-oxo-1,2,3,4,5,5a,8,9,9a,9b-decahydrocyclopenta[a]naphthalene-3-carboxylic acid](/img/structure/B13413090.png)
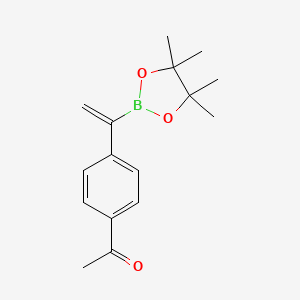
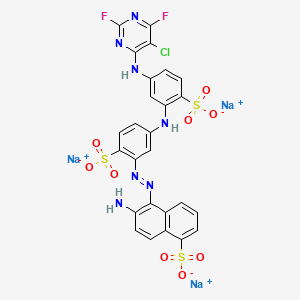
![1,3,3-Trimethyl-2-[[methyl(p-tolyl)hydrazono]methyl]-3H-indolium chloride](/img/structure/B13413096.png)
